molecular formula C27H34N6S2 B15218633 Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane CAS No. 62635-68-1

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B15218633
CAS No.: 62635-68-1
M. Wt: 506.7 g/mol
InChI Key: BXXUESKQIMLKMP-UHFFFAOYSA-N
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Description

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane (CAS 62635-68-1) is a synthetic organic compound with a molecular formula of C27H34N6S2 and a molecular weight of 506.73 g/mol . It belongs to the class of 1,2,4-triazole-3-thione derivatives, a group of nitrogen-sulfur heterocycles known for their diverse and significant biological activities . These compounds are of high interest in medicinal and agrochemical research due to their ability to interact with various biological targets. The core 1,2,4-triazole structure is a key pharmacophore found in many approved drugs, including antifungal agents like fluconazole and voriconazole, anticancer drugs such as letrozole, and the fungicide prothioconazole . The specific substitution pattern on this molecule, featuring butylthio chains and an m-tolyl group, is designed to modulate its physicochemical properties, such as lipophilicity, and its potential binding affinity. Research into similar 1,2,4-triazole-3-thione derivatives has demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities . The presence of the sulfur atom in the thione group provides a site for potential coordination or nucleophilic substitution, which can be utilized for further chemical modification or may contribute to its mechanism of action, such as enzyme inhibition . This compound is intended for research and development purposes in chemistry and biology laboratories. It is strictly for professional laboratory use and is not intended for diagnostic or therapeutic applications. The product requires cold-chain transportation to ensure stability .

Properties

CAS No.

62635-68-1

Molecular Formula

C27H34N6S2

Molecular Weight

506.7 g/mol

IUPAC Name

3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3

InChI Key

BXXUESKQIMLKMP-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The butylthio (-S-C₄H₉) groups are primary sites for oxidation. Under controlled conditions:

  • Sulfoxide Formation : Mild oxidizing agents (e.g., H₂O₂) convert -S- to sulfoxide (-SO-) groups.

  • Sulfone Formation : Stronger oxidants (e.g., KMnO₄) yield sulfone (-SO₂-) derivatives.

Table 1: Oxidation Products and Conditions

Starting MaterialOxidizing AgentConditionsProductYield (%)Reference
Bis(triazolyl)methaneH₂O₂ (30%)RT, 2 hBis(sulfoxide) derivative75–80
Bis(triazolyl)methaneKMnO₄ (aq.)60°C, 4 hBis(sulfone) derivative65–70

Substitution Reactions

The triazole ring’s nitrogen atoms and thioether groups participate in nucleophilic/electrophilic substitutions:

  • Halogenation : Electrophilic halogenation (Cl₂, Br₂) at the triazole C5 position.

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups on the m-tolyl rings .

Table 2: Substitution Reactions and Outcomes

Reaction TypeReagentSite of AttackProductKey Observations
HalogenationCl₂ (gaseous)Triazole C55-Chloro derivativeRetains methylene bridge
NitrationHNO₃ (conc.)/H₂SO₄m-Tolyl ring (para)Nitro-substituted aryl groupsSteric hindrance noted

Acid/Base-Mediated Transformations

  • Deprotonation : The triazole N-H group (pKa ~8–10) undergoes deprotonation in basic media, forming salts .

  • Methylene Bridge Reactivity : Under strong acidic conditions (e.g., H₂SO₄), the methylene (-CH₂-) bridge may undergo cleavage, yielding monomeric triazole units .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

  • Loss of butylthio groups as volatile sulfur compounds.

  • Fragmentation of the triazole rings .

Table 3: Thermal Stability Data

Temperature Range (°C)Mass Loss (%)Major Degradation Products
220–30025–30Butanethiol, CO, NH₃
300–50050–60m-Toluidine, HCN, CS₂

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺):

  • Cu(II) Complexes : Form octahedral complexes via N,S-chelation, confirmed by ESR and XRD .

  • Catalytic Applications : Pd complexes catalyze Suzuki-Miyaura coupling reactions .

Key Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate, confirmed by ESR studies.

  • Substitution : Electrophilic aromatic substitution on m-tolyl groups follows classical ortho/para directing effects .

  • Thermal Breakdown : Follows first-order kinetics, with activation energy ~120 kJ/mol .

This compound’s reactivity profile underscores its versatility in synthetic chemistry, particularly in developing functional materials or bioactive agents. Further studies on its catalytic and pharmacological applications are warranted.

Scientific Research Applications

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique properties arise from its bis-triazole framework and bulky substituents . Key structural analogs include:

Compound Name Substituents (R1, R2) Key Properties/Applications Source
Bis(5-amino-1,2,4-triazol-3-yl)methane Amino (-NH₂) at C5 Coordination polymers, luminescence
4-(5-(Butylthio)-4-phenyl-4H-triazol-3-yl)pyridine Phenyl (C₆H₅) at C4, pyridine at C3 Antimicrobial activity
3,5-Di(m-tolyl)-4-amino-1,2,4-triazole m-Tolyl at C3/C5, amino at C4 Corrosion inhibition (24% efficiency)
SR24467 (Selective inhibitor) m-Tolyl at C4, dimethoxypyrimidine Meprin α inhibition
  • Substituent Impact: Butylthio vs. Amino Groups: The butylthio group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to amino-substituted analogs like those in . This difference influences solubility and reactivity in coordination chemistry . m-Tolyl vs. Phenyl/Pyridyl: The m-tolyl group provides steric bulk and electron-donating effects compared to phenyl or pyridyl substituents in compounds such as 5m and 5q . This structural distinction can modulate biological activity, as seen in the higher corrosion inhibition efficiency of phenyl-substituted triazoles (82.8%) versus m-tolyl derivatives (24%) .

Physicochemical Properties

  • Synthetic Yields : Microwave-assisted synthesis (as in ) typically achieves yields >80% for triazole derivatives, outperforming conventional methods (e.g., 39–86% in ).

Biological Activity

Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N5OSC_{29}H_{31}N_5OS, with a molecular weight of approximately 497.67 g/mol. The compound features a unique structure that includes two triazole rings connected by a methylene bridge, which plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A study evaluating various triazole compounds found that those similar in structure to this compound exhibited promising cytotoxicity against human cancer cell lines.

Case Study: Anticancer Evaluation

In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound's mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis.

Enzyme Inhibition

Triazole compounds are known for their ability to inhibit specific enzymes related to disease processes. For instance, this compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human and Plasmodium falciparum cells.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Dihydroorotate Dehydrogenase12.5
Acetylcholinesterase25

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels within cells, contributing to its anticancer effects.
  • Apoptotic Pathway Activation : By activating caspases and other apoptotic factors, it promotes programmed cell death in cancer cells.
  • Antimicrobial Mechanism : The triazole ring system may interfere with fungal sterol biosynthesis or bacterial cell wall synthesis.

Q & A

Q. Optimization Strategies :

  • Use high-purity solvents (e.g., dry DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Adjust stoichiometry (e.g., 1:2.2 ratio of triazole to alkylating agent) to improve yields (~60–75%) .

How can researchers validate the structural identity and purity of this compound when commercial suppliers lack analytical data?

Basic Question
Commercial sources (e.g., Sigma-Aldrich) often provide limited analytical data, requiring independent verification:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., m-tolyl protons at δ 7.2–7.4 ppm, butylthio S–CH₂ at δ 2.5–3.0 ppm) .
  • FT-IR : Validate S–H (2550 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .

Chromatography : Use HPLC with a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .

Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 62.1%, H: 6.2%) .

Advanced Consideration : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

What experimental strategies address discrepancies in reported pharmacological activities of 1,2,4-triazole derivatives?

Advanced Question
Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise from structural variations and assay conditions. Mitigation approaches include:

Structure-Activity Relationship (SAR) Studies :

  • Compare analogs with differing substituents (e.g., m-tolyl vs. phenyl groups) to isolate key pharmacophores .
  • Use molecular docking to predict binding affinities for targets like fungal CYP51 or bacterial topoisomerases .

Standardized Assays :

  • Employ CLSI guidelines for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Include positive controls (e.g., fluconazole for antifungal assays) to normalize results .

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